molecular formula C13H20IN3 B7544604 N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide

N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide

Cat. No. B7544604
M. Wt: 345.22 g/mol
InChI Key: HSPUHQUFADNFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide, also known as Xylazine hydroiodide, is a potent sedative and analgesic drug that is commonly used in veterinary medicine. This drug is a member of the imidazole class of compounds and is structurally related to clonidine, a drug used to treat hypertension. Xylazine hydroiodide is a highly selective agonist of the α2-adrenergic receptor and is known to produce sedation, analgesia, and muscle relaxation in animals.

Mechanism of Action

N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide hydroiodide acts as a highly selective agonist of the α2-adrenergic receptor, which is located in the central nervous system and peripheral tissues. Activation of this receptor leads to a decrease in the release of norepinephrine, which results in sedation, analgesia, and muscle relaxation.
Biochemical and Physiological Effects:
N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide hydroiodide has been shown to produce a variety of biochemical and physiological effects in animals. These effects include sedation, analgesia, muscle relaxation, decreased heart rate and blood pressure, and respiratory depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide hydroiodide in lab experiments is its ability to produce consistent and reliable sedation and analgesia in animals. However, one limitation of this drug is its potential to cause respiratory depression and other adverse effects, which can complicate experimental results.

Future Directions

There are several potential future directions for research involving N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide hydroiodide. One area of interest is the development of new α2-adrenergic receptor agonists that are more selective and have fewer adverse effects than N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide hydroiodide. Another area of interest is the study of the effects of N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide hydroiodide on different physiological systems, such as the immune system and the gastrointestinal tract. Finally, there is potential for the development of new formulations of N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide hydroiodide that have improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide hydroiodide involves the reaction of 4,5-dihydro-1H-imidazole-2-amine with 4-isopropylbenzyl chloride in the presence of a base to form N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine. This compound is then reacted with hydroiodic acid to form N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide hydroiodide.

Scientific Research Applications

N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide hydroiodide is commonly used in veterinary medicine as a sedative and analgesic drug for a variety of procedures, including surgery and diagnostic imaging. In addition, N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide hydroiodide has been used in scientific research to study the effects of α2-adrenergic receptor agonists on various physiological and biochemical processes.

properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.HI/c1-10(2)12-5-3-11(4-6-12)9-16-13-14-7-8-15-13;/h3-6,10H,7-9H2,1-2H3,(H2,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPUHQUFADNFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=NCCN2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide

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